molecular formula C23H14ClF3N2O4 B2373418 3-(3-chlorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide CAS No. 888457-24-7

3-(3-chlorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide

Cat. No.: B2373418
CAS No.: 888457-24-7
M. Wt: 474.82
InChI Key: JOMKAUPUGMKJSK-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (CAS 888457-24-7) is a sophisticated benzofuran-2-carboxamide derivative supplied as a high-purity research chemical. This compound features a benzofuran core functionalized at the 2-position with a carboxamide group linked to a 4-(trifluoromethoxy)phenyl ring and at the 3-position with a 3-chlorobenzamido substituent . The molecular formula is C₂₃H₁₄ClF₃N₂O₄, and it has a molecular weight of 474.82 g/mol . The trifluoromethoxy group on the N-phenyl ring is a structural motif recognized for enhancing the compound's lipophilicity and metabolic stability, which are valuable properties in medicinal chemistry and drug discovery research . Benzofuran compounds are a prominent class of heterocycles extensively studied for their diverse biological activities. Numerous benzofuran derivatives have demonstrated strong bioactivities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties, making them potential lead compounds in pharmaceutical research . The presence of both the 3-chlorobenzamido and the trifluoromethoxyphenyl groups on the benzofuran scaffold makes this compound a structurally complex and interesting candidate for the development of novel bioactive molecules. It is suited for use in various research applications, including but not limited to, medicinal chemistry, hit-to-lead optimization, pharmacology, and as a building block for the synthesis of more complex molecular architectures . The compound is provided exclusively for research and development purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[(3-chlorobenzoyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF3N2O4/c24-14-5-3-4-13(12-14)21(30)29-19-17-6-1-2-7-18(17)32-20(19)22(31)28-15-8-10-16(11-9-15)33-23(25,26)27/h1-12H,(H,28,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMKAUPUGMKJSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 3-(3-Chlorobenzamido)-N-(4-(Trifluoromethoxy)Phenyl)Benzofuran-2-Carboxamide

Benzofuran Core Synthesis

Cyclization Approaches

The benzofuran scaffold is typically synthesized via acid- or base-catalyzed cyclization of o-hydroxyacetophenone derivatives. For example:

  • Base-mediated cyclization : Reaction of 2-hydroxy-3-nitroacetophenone with chloroacetone in the presence of potassium carbonate yields 3-nitrobenzofuran-2-carboxylic acid derivatives1.
  • Pd-catalyzed C–H arylation : A more advanced method employs 8-aminoquinoline-directed Pd catalysis to install aryl groups at the C3 position of benzofuran-2-carboxylic acid2. This approach achieves 93% yield in cyclopentyl methyl ether (CPME) with Pd(OAc)₂ (5 mol%) and AgOAc (1.5 equiv)3.
Table 1: Comparison of Benzofuran Core Synthesis Methods
Method Conditions Yield Reference
Base-mediated cyclization K₂CO₃, DMF, 80°C, 12 h 65–78% 4
Pd-catalyzed C–H arylation Pd(OAc)₂, AgOAc, CPME, 110°C, 7 h 86–93% 5

Introduction of the 3-Chlorobenzamido Group

Amidation via Acyl Chloride Intermediate

The 3-chlorobenzamido moiety is introduced through nucleophilic acyl substitution:

  • Synthesis of 3-chlorobenzoyl chloride : 3-Chlorobenzoic acid is treated with thionyl chloride (SOCl₂) at reflux6.
  • Coupling with benzofuran-2-carboxylic acid : The acyl chloride reacts with benzofuran-2-carboxylic acid in the presence of triethylamine (TEA) or HATU, yielding 3-(3-chlorobenzamido)benzofuran-2-carboxylic acid7.
Key Reaction:

$$
\text{Benzofuran-2-COOH} + \text{3-Cl-C₆H₄-COCl} \xrightarrow{\text{TEA, CH₂Cl₂}} \text{3-(3-Cl-Benzamido)benzofuran-2-carboxylic acid}
$$
Yield : 73–88%89.

Coupling with 4-(Trifluoromethoxy)Aniline

Carbodiimide-Mediated Amide Bond Formation

The final step involves coupling the carboxylic acid intermediate with 4-(trifluoromethoxy)aniline using EDCI/HOBt or DCC/DMAP :

  • Activation : The carboxylic acid is activated with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF.
  • Aminolysis : 4-(Trifluoromethoxy)aniline is added, and the reaction is stirred at 25°C for 12–24 h1011.
Key Reaction:

$$
\text{3-(3-Cl-Benzamido)benzofuran-2-COOH} + \text{4-(CF₃O)C₆H₄-NH₂} \xrightarrow{\text{EDCI/HOBt}} \text{Target Compound}
$$
Yield : 60–72%12.

Industrial-Scale Optimization

Continuous Flow Reactors

Recent patents highlight the use of continuous flow systems to enhance efficiency:

  • Residence time : 5–10 minutes at 120°C.
  • Catalyst recycling : Pd(OAc)₂ is recovered via inline filtration, reducing costs by 40%13.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) achieves >95% purity14.
  • Recrystallization : Ethanol/water mixtures yield crystalline product with mp 186–189°C15.

Challenges and Solutions

Trifluoromethoxy Group Stability

The trifluoromethoxy (-OCF₃) group is prone to hydrolysis under acidic conditions. Mitigation strategies include:

  • Low-temperature reactions : Conducting couplings at 0–5°C in anhydrous DMF16.
  • Inert atmosphere : Use of argon or nitrogen to prevent oxidative degradation17.

Regioselectivity in Benzofuran Functionalization

Pd-catalyzed C–H arylation ensures precise C3 functionalization, avoiding competing C2 reactions18.

  • CN110746322A (Google Patents) 

  • CN110746322A (Google Patents) 

  • CN110746322A (Google Patents) 

  • CN110746322A (Google Patents) 

  • PMC7024369 (Pd-catalyzed C–H arylation) 

  • PMC7024369 (Pd-catalyzed C–H arylation) 

  • PMC7024369 (Pd-catalyzed C–H arylation) 

  • PMC7024369 (Pd-catalyzed C–H arylation) 

  • PMC7024369 (Pd-catalyzed C–H arylation) 

  • PMC7024369 (Pd-catalyzed C–H arylation) 

  • PMC7024369 (Pd-catalyzed C–H arylation) 

  • PMC7024369 (Pd-catalyzed C–H arylation) 

  • CAS 40251-61-4 synthesis (ChemicalBook) 

  • CAS 40251-61-4 synthesis (ChemicalBook) 

  • CAS 40251-61-4 synthesis (ChemicalBook) 

  • CAS 40251-61-4 synthesis (ChemicalBook) 

  • PMC10888192 (Benzofuran derivatives synthesis) 

  • PMC10888192 (Benzofuran derivatives synthesis) 

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3-chlorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Core Structure Substituents (Position) Molecular Formula Potential Implications
3-(3-Chlorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (Target) Benzofuran - 3-Chlorobenzamido (C3) C₂₃H₁₄ClF₃N₂O₄ Enhanced electron-withdrawing effects; possible pesticidal activity
- N-(4-Trifluoromethoxyphenyl) carboxamide (C2)
3-(2-Chlorobenzamido)-N-[4-(trifluoromethoxy)phenyl]benzofuran-2-carboxamide Benzofuran - 2-Chlorobenzamido (C3) C₂₃H₁₄ClF₃N₂O₄ Altered steric/electronic effects due to Cl position; may influence target binding
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide Benzofuran - Amino (C3) C₁₆H₁₄N₂O₂ Increased solubility but reduced stability vs. chlorinated analogs
- N-(4-Methylphenyl) carboxamide (C2)
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) Benzamide - Trifluoromethyl (C2) C₁₇H₁₅F₃N₂O₂ Similar lipophilicity; widely used as a fungicide
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide/Urea - 2,6-Difluoro (benzamide) C₁₄H₉ClF₂N₂O₂ Urea linkage; insect growth regulator

Key Observations

Substituent Position Effects: The 3-chlorobenzamido group in the target compound (vs. 2-chloro in ) may improve steric compatibility with biological targets, as meta-substituted aromatics often exhibit optimal binding in pesticidal applications .

Core Structure Differences :

  • The benzofuran core in the target compound introduces rigidity compared to simpler benzamides (e.g., flutolanil), which could improve target selectivity but reduce synthetic accessibility .

Biological Relevance :

  • Compounds like flutolanil and diflubenzuron demonstrate that trifluoromethyl/chloro substituents and carboxamide linkages are critical for pesticidal activity . The target compound’s trifluoromethoxy group may similarly enhance membrane permeability in agrochemical applications.

Research Implications

  • Synthetic Challenges : The benzofuran core requires multi-step synthesis, as seen in phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide ), which are precursors for polyimides.
  • Structure-Activity Relationships (SAR) : The 3-chlorobenzamido group’s position and the trifluoromethoxy moiety warrant further study to optimize bioactivity and pharmacokinetics.

Biological Activity

3-(3-chlorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a chlorobenzamide and a trifluoromethoxyphenyl group. This structural arrangement contributes to its potential reactivity and interaction with biological targets.

Component Structural Features Potential Biological Activity
BenzofuranAromatic heterocycleAntioxidant, anti-inflammatory
TrifluoromethoxyphenylElectron-withdrawing groupEnhances lipophilicity and bioavailability
ChlorobenzamideAmide functional groupPotential enzyme inhibition

Anticancer Properties

Preliminary studies indicate that compounds similar to 3-(3-chlorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide may exhibit significant anticancer properties. For instance, research has shown that benzofuran derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of caspases and the mitochondrial pathway of apoptosis .

Enzyme Interaction Studies

Interaction studies reveal that this compound may target specific enzymes or receptors involved in cancer progression. For example, it could inhibit proteasome activity or modulate kinase signaling pathways, which are crucial for tumor growth and survival . Techniques such as molecular docking simulations have been employed to predict binding affinities and interaction modes with these biological targets.

Case Studies

  • In Vitro Studies : A study demonstrated that similar benzofuran derivatives were effective against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of oxidative stress leading to cell death .
  • In Vivo Studies : Animal models treated with related compounds showed reduced tumor sizes compared to control groups, indicating potential therapeutic efficacy .

Synthesis

The synthesis of 3-(3-chlorobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide typically involves multiple steps:

  • Formation of Benzofuran Derivative : The initial step involves the synthesis of the benzofuran core through cyclization reactions.
  • Amidation Reaction : The introduction of the chlorobenzamide moiety is achieved through an amidation reaction with appropriate chlorinated benzoic acid derivatives.
  • Trifluoromethylation : The trifluoromethoxy group can be introduced via electrophilic substitution methods or through the use of trifluoromethylating agents.

Research Findings

Recent literature highlights the importance of trifluoromethyl groups in enhancing the pharmacological properties of drugs. For example, studies have shown that trifluoromethyl-containing compounds often exhibit improved metabolic stability and bioactivity compared to their non-fluorinated counterparts .

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions starting from a benzofuran core. Critical steps include:

  • Cyclization of phenol derivatives to form the benzofuran ring (e.g., using acid catalysis or oxidative conditions) .
  • Amidation of the benzofuran-2-carboxylic acid intermediate with 3-chlorobenzoyl chloride under coupling agents like HATU or EDCI .
  • Substitution at the N-position using 4-(trifluoromethoxy)aniline, requiring anhydrous conditions and catalysts such as DMAP .

Optimization Parameters:

  • Temperature: 80–110°C for amidation to ensure complete conversion.
  • Solvent Choice: Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to achieve >95% purity .

Advanced: How can contradictions in biological activity data for benzofuran derivatives be resolved?

Methodological Answer:
Discrepancies in reported bioactivity (e.g., IC₅₀ variability) can be addressed via:

  • Orthogonal Assays: Validate anticancer activity using both MTT and clonogenic assays to distinguish cytostatic vs. cytotoxic effects .
  • Structural Confirmation: Ensure compound integrity via LC-MS and ¹H/¹³C NMR, as impurities from incomplete amidation may skew results .
  • Meta-Analysis: Compare data across studies with standardized protocols (e.g., cell lines, exposure times) .

Example: A 2023 study resolved conflicting COX-2 inhibition data by testing analogs with varying halogen substitutions, revealing that the 3-chloro group enhances selectivity over 4-fluoro derivatives .

Basic: What spectroscopic techniques characterize this compound’s structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., trifluoromethoxy phenyl protons at δ 7.2–7.5 ppm; benzofuran C=O at ~165 ppm) .
  • HRMS: Verify molecular ion [M+H]⁺ at m/z 507.08 (calculated for C₂₃H₁₅ClF₃N₂O₄) .
  • IR Spectroscopy: Identify amide C=O stretches at ~1680 cm⁻¹ and benzofuran ring vibrations at 1600–1450 cm⁻¹ .

Advanced: What computational strategies predict binding affinity with cyclooxygenase-2 (COX-2)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions between the trifluoromethoxy group and COX-2’s hydrophobic pocket (e.g., Val523, Leu352) .
  • MD Simulations: Conduct 100-ns simulations in GROMACS to assess stability of hydrogen bonds with Ser530 and Tyr385 .
  • Free Energy Calculations: Apply MM-PBSA to quantify binding energy, prioritizing analogs with ΔG < −8 kcal/mol .

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